Comprehensive Safety Data Sheet (SDS) and Toxicological Profile of 3(2H)-Pyridazinone, 6-(dimethylamino)-
Comprehensive Safety Data Sheet (SDS) and Toxicological Profile of 3(2H)-Pyridazinone, 6-(dimethylamino)-
Executive Summary
As a Senior Application Scientist navigating the early stages of drug development, understanding the dual nature of heterocyclic intermediates is critical. 3(2H)-Pyridazinone, 6-(dimethylamino)- (CAS: 35716-89-3) is a nitrogen-rich heterocyclic compound belonging to the pyridazinone class. Pyridazinones are highly privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores for phosphodiesterase (PDE) inhibitors, cardiotonic agents, and novel antineoplastic drugs 1[1].
This whitepaper provides a synthesized Safety Data Sheet (SDS) and an in-depth toxicological profile. Because early-stage pipeline chemicals often lack exhaustive empirical safety data, this guide extrapolates field-proven insights from structural analogs (e.g., 6-amino-3(2H)-pyridazinone and 3,6-dichloropyridazine) to establish rigorous, self-validating handling and experimental protocols 2[2].
Chemical Identity & Physicochemical Properties
To ensure reproducible formulation and assay design, the physicochemical properties of the compound must be strictly controlled.
| Property | Specification |
| Chemical Name | 3(2H)-Pyridazinone, 6-(dimethylamino)- |
| Synonyms | 6-(dimethylamino)pyridazin-3(2H)-one; 3-amino-1H-pyridazin-6-one derivative |
| CAS Number | 35716-89-3 |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| Structural Class | Heterocyclic / Pyridazinone |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers (requires co-solvents for biological assays) |
Regulatory Safety Data Sheet (SDS) Guidelines
Hazard Identification (GHS Classification)
Based on the reactivity of the pyridazinone ring and the dimethylamino substituent, the following GHS classifications apply 2[2]:
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
First-Aid & Emergency Response
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Inhalation: Move the subject to fresh air. Causality: Pyridazinone dust can act as a direct irritant to the mucosal lining of the upper respiratory tract. If breathing is labored, administer oxygen and seek immediate medical attention.
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Skin Contact: Flush with copious amounts of water and non-abrasive soap for at least 15 minutes. Remove contaminated clothing to prevent prolonged transdermal absorption of the lipophilic dimethylamino moiety.
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Eye Contact: Rinse cautiously with water for 15–20 minutes. Remove contact lenses if present. Causality: The basicity of the amine group can induce rapid localized pH shifts, causing corneal damage.
Handling, Storage, & PPE (Self-Validating Containment)
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PPE Requirements: Wear nitrile gloves (minimum 0.11 mm thickness), a NIOSH-approved N95/P100 particulate respirator, and splash-proof goggles.
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Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed under an inert atmosphere (Argon or Nitrogen).
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Causality: Pyridazinones can undergo oxidative degradation when exposed to ambient moisture and oxygen over prolonged periods, leading to the formation of toxic nitrogen oxides (NOx) and compromising the integrity of downstream biological assays.
Toxicological Profile & Pharmacodynamics
Mechanism of Action: Phosphodiesterase (PDE) Inhibition
The primary pharmacological and toxicological driver of 3(2H)-pyridazinone derivatives is the competitive inhibition of Phosphodiesterase III (PDE3) and PDE4 1[1]. By binding to the catalytic site of PDE3, these compounds prevent the hydrolysis of cyclic AMP (cAMP) into 5'-AMP. While controlled cAMP accumulation is therapeutic (inducing positive inotropy and vasodilation), toxicological exposure leads to hyperactivation of Protein Kinase A (PKA). This causes uncontrolled intracellular calcium influx, triggering fatal arrhythmias, myocardial lesions, and cellular apoptosis.
Mechanism of Action: PDE3 inhibition by pyridazinones leading to cAMP accumulation and toxicity.
Cytotoxicity and Apoptotic Pathways
Beyond cardiovascular toxicity, emerging data indicates that substituted pyridazinones exhibit potent cytotoxicity against human cancer cell lines (e.g., AGS, H460) 3[3]. High-dose exposure induces the accumulation of poly-ubiquitinated proteins and disrupts mitochondrial complex I, leading to a rapid drop in ATP production, lactic acidosis, and the activation of caspase-dependent apoptosis 4[4]. Furthermore, these compounds have been shown to trigger autophagy in chemo-resistant non-small cell lung cancer (NSCLC) models 5[5].
Experimental Workflows & Validation Protocols
To accurately profile the toxicity of 3(2H)-Pyridazinone, 6-(dimethylamino)-, researchers must deploy orthogonal assay systems. The following workflows are designed to be self-validating.
Step-by-step workflow for evaluating in vitro cytotoxicity of pyridazinone compounds.
Protocol 1: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of the compound in mammalian cell lines (e.g., H9c2 cardiomyocytes or HepG2 hepatocytes).
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Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate.
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Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition from artificially depressing metabolic viability readouts.
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Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media.
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Causality: Maintain the final DMSO concentration at ≤0.1% v/v. Higher concentrations induce basal cytotoxicity and membrane permeabilization, which confounds the isolation of the pyridazinone's true pharmacological effect.
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Incubation & Treatment: Expose cells to a concentration gradient (0.1 µM to 100 µM) for 48 hours at 37°C and 5% CO2 .
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
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Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm.
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Self-Validation System: Include 10 µM Doxorubicin as a positive control and a 0.1% DMSO vehicle as a negative control. The assay is only deemed valid if the signal-to-background ratio (S/B) > 3 and the Z'-factor is ≥0.5 .
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Protocol 2: PDE3 Inhibitory Activity Assay
Objective: Confirm the primary mechanism of toxicity via target engagement.
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Enzyme Preparation: Reconstitute recombinant human PDE3A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2 ).
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Reaction Initiation: Combine the enzyme, the pyridazinone test compound, and a fluorescently labeled cAMP substrate in a 384-well microplate.
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Causality: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based readout. TR-FRET eliminates compound auto-fluorescence interference—a common issue with heterocyclic pyridazinones—ensuring high-fidelity IC50 calculations.
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Termination & Quantification: Stop the reaction after 1 hour using a proprietary binding reagent that specifically binds unhydrolyzed cAMP. Read the plate on a TR-FRET compatible microplate reader.
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Self-Validation System: Run a parallel plate with Milrinone (a known PDE3 inhibitor) to benchmark the assay's sensitivity. The IC50 of Milrinone must fall within half a log of its literature value (~0.5 µM) to validate the enzyme batch's specific activity.
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Ecotoxicity & Disposal
Pyridazinone derivatives can exhibit high acute and chronic toxicity to aquatic life (often classified as Aquatic Acute 1 / Chronic 1 for halogenated analogs).
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Disposal: Do not flush into municipal wastewater. All liquid and solid waste containing this compound must be collected in clearly labeled, sealed containers and incinerated by a licensed hazardous waste disposal facility in accordance with local environmental regulations.
References
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Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews.1
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC / NIH.4
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A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Translational Cancer Research.5
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Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives. MDPI.3
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Fisher Scientific Safety Data Sheet: 3,6-Dichloropyridazine (Structural Analog Reference). Fisher Scientific.2
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - Hou - Translational Cancer Research [tcr.amegroups.org]
